3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a pyrazoloquinoline core with ethoxyphenyl and difluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with aniline derivatives, the synthesis may proceed through a series of reactions involving nucleophilic substitution, cyclization, and functional group modifications. Specific reagents and catalysts, such as transition metals or organic bases, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Palladium on carbon, sodium borohydride.
Substituting agents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
Scientific Research Applications
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: It is used in studies exploring its antimicrobial and antiviral properties, showing activity against various pathogens.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Chemical Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with molecular targets such as DNA and enzymes. In medicinal applications, it binds to DNA and inhibits topoisomerase enzymes, leading to the disruption of DNA replication and transcription, ultimately causing cell death. This mechanism is similar to that of other quinoline-based drugs, which stabilize the enzyme-DNA complex and induce double-strand breaks .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with broad-spectrum biological activity.
Fluoroquinolones: Known for their antibacterial properties and mechanism of action involving DNA gyrase inhibition.
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Uniqueness
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features enhance its binding affinity to molecular targets and improve its efficacy in various applications compared to other quinoline derivatives .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6,8-difluoro-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-2-30-18-10-8-15(9-11-18)22-20-14-27-23-19(12-16(25)13-21(23)26)24(20)29(28-22)17-6-4-3-5-7-17/h3-14H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTGWRSYPRCJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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